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Compound of Interest

Compound Name: Terazosin (piperazine D8)

Cat. No.: B15141049

Branded vs. Generic Terazosin: A Comparative
Pharmacokinetic Analysis

A comprehensive review of bioequivalence studies reveals comparable pharmacokinetic
profiles between branded and generic formulations of terazosin, a medication primarily used for
the treatment of benign prostatic hyperplasia (BPH) and hypertension. This guide synthesizes
data from multiple studies to provide researchers, scientists, and drug development
professionals with a detailed comparison of their performance, supported by experimental data
and protocols.

Pharmacokinetic Profile Comparison

Bioequivalence studies are crucial in confirming that a generic drug product performs in the
same manner as the branded counterpart. These studies typically involve a randomized,
crossover design where healthy volunteers are administered single doses of both the test
(generic) and reference (branded) drugs, with a washout period in between. Plasma
concentrations of the drug are then measured at various time points to determine key
pharmacokinetic parameters.

The data presented in the following table summarizes the findings from two separate
bioequivalence studies comparing branded and generic terazosin tablets.
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Pharmacokinetic Study 1: Domestic vs. Study 2: Test vs.
Parameter Imported (2 mg tablet)[1] Reference (2 mg tablet)[2]
Generic (Domestic) Branded (Imported)

Cmax (ng/mL) 4444 + 11.72 41.28 +9.77

Tmax (h) 1.08 + 0.54 1.18 +0.37

AUCO0-36h (ng-h/mL) 372.82 £97.44 361.57 £ 83.21

AUCO-t (ng-h/mL)

AUCO- (ng-h/mL)

t1/2 (h) 10.10 £ 1.45 9.77+1.76

Relative Bioavailability 103 £ 13%][1]

Note: Tmax for Study 2 is presented as median (range).

The results from both studies demonstrate that the 90% confidence intervals for the ratios of
Cmax and AUC for the generic and branded products fell within the acceptable range for
bioequivalence.[2][3] Study 1 concluded that there was no significant difference between the
pharmacokinetic parameters of the two products, with a relative bioavailability of the domestic
tablet being 103 £ 13% compared to the imported one.[1] Similarly, Study 2 found the two
formulations to be bioequivalent.[2]

Experimental Protocols

The methodologies employed in the cited bioequivalence studies are fundamental to
understanding the validity of the comparative data.

Bioequivalence Study Design

A typical bioequivalence study for terazosin follows a randomized, open-label, two-period, two-

sequence, crossover design.[1][2][4]

o Subjects: Healthy volunteers, typically male, are recruited for these studies.[1][2] The
number of subjects is determined to provide sufficient statistical power.
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e Randomization: Subjects are randomly assigned to one of two treatment sequences. Group
A might receive the generic formulation in the first period and the branded formulation in the
second, while Group B receives the opposite sequence.[4]

e Dosing: A single oral dose of the terazosin tablet (e.g., 2 mg or 5 mg) is administered under
fasting conditions.[1][2][5]

e Washout Period: A washout period of sufficient duration (e.g., one week) is implemented
between the two treatment periods to ensure the complete elimination of the drug from the
body before the next administration.[4]

e Blood Sampling: Blood samples are collected from the subjects at predetermined time
intervals before and after drug administration (e.g., up to 36 or 48 hours post-dose).[1]

o Pharmacokinetic Analysis: Plasma concentrations of terazosin are determined using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The pharmacokinetic
parameters are then calculated from the plasma concentration-time data.

Click to download full resolution via product page

Bioequivalence Study Workflow Diagram

Analytical Methodology

The accurate quantification of terazosin in plasma is critical for pharmacokinetic analysis.
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» High-Performance Liquid Chromatography (HPLC): This technique is widely used for the
separation and quantification of terazosin in plasma samples.[1]

e Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity
and selectivity for determining terazosin concentrations in biological fluids.[2]

Both methods require rigorous validation to ensure accuracy, precision, and stability of the
analyte during sample processing and storage.[3]

In conclusion, the available evidence from multiple bioequivalence studies strongly supports
the interchangeability of branded and generic terazosin formulations. The pharmacokinetic
profiles are comparable, ensuring that patients can expect similar efficacy and safety profiles
regardless of the formulation used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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